6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide 6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021260-19-4
VCID: VC6097193
InChI: InChI=1S/C19H16N4O2S/c1-12-4-3-5-17(20-12)22-18(24)16-11-26-19-21-15(10-23(16)19)13-6-8-14(25-2)9-7-13/h3-11H,1-2H3,(H,20,22,24)
SMILES: CC1=NC(=CC=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.42

6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

CAS No.: 1021260-19-4

Cat. No.: VC6097193

Molecular Formula: C19H16N4O2S

Molecular Weight: 364.42

* For research use only. Not for human or veterinary use.

6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide - 1021260-19-4

Specification

CAS No. 1021260-19-4
Molecular Formula C19H16N4O2S
Molecular Weight 364.42
IUPAC Name 6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Standard InChI InChI=1S/C19H16N4O2S/c1-12-4-3-5-17(20-12)22-18(24)16-11-26-19-21-15(10-23(16)19)13-6-8-14(25-2)9-7-13/h3-11H,1-2H3,(H,20,22,24)
Standard InChI Key QGWBAVFWVNSMND-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(4-Methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b] thiazole-3-carboxamide (CAS No.: 1021260-19-4) features a fused bicyclic system comprising imidazole and thiazole rings. The methoxyphenyl group at position 6 and the methylpyridinyl carboxamide at position 3 contribute to its structural uniqueness (Fig. 1). The molecular formula is C19H16N4O2S\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}, with a molar mass of 364.42 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name6-(4-Methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1, thiazole-3-carboxamide
Molecular FormulaC19H16N4O2S\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight364.42 g/mol
SMILESCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC(=CC=C4)C
InChI KeyQGWBAVFWVNSMND-UHFFFAOYSA-N

The methoxy group (-OCH₃) enhances lipophilicity, potentially improving membrane permeability, while the pyridinyl moiety offers hydrogen-bonding sites for target engagement .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data for structurally analogous imidazo[2,1-b]thiazoles reveal distinct proton environments:

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.5 ppm, with methoxy singlet at δ 3.8–4.0 ppm .

  • ¹³C NMR: Carbonyl carbons appear near δ 165 ppm, while thiazole carbons range from δ 110–150 ppm .

Mass spectrometry (MS) typically shows a molecular ion peak at m/z 364.42, consistent with the molecular formula.

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via a multi-step protocol involving:

  • Condensation: Reaction of 4-methoxyphenylacetic acid with thiosemicarbazide to form a thiazolidinone intermediate.

  • Cyclization: Treatment with phosphorus oxychloride (POCl₃) to generate the imidazo[2,1-b]thiazole core.

  • Carboxamide Formation: Coupling with 6-methylpyridin-2-amine using carbodiimide crosslinkers (e.g., EDC/HOBt).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Thiosemicarbazide, EtOH, reflux75%
2POCl₃, DMF, 80°C82%
3EDC, HOBt, DCM, rt68%

These methods align with protocols for related imidazo[2,1-b]thiazoles, ensuring reproducibility and scalability .

Structural Modifications

Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the phenyl ring enhances antibacterial activity, as demonstrated in benzo-imidazo[2,1-b]thiazole derivatives . Conversely, methoxy groups favor antitumor activity by modulating electron density.

Biological Activities and Mechanisms

Antimycobacterial Activity

In a 2022 study, imidazo[2,1-b]thiazole carboxamides exhibited potent activity against Mycobacterium tuberculosis H37Ra, with IC₅₀ values as low as 2.03 μM . Molecular docking revealed binding to pantothenate synthetase (MtPS), a key enzyme in coenzyme A biosynthesis . The methylpyridinyl group in 6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl) derivatives likely facilitates hydrogen bonding with Asp149 and Arg246 residues of MtPS .

Anti-inflammatory Effects

Imidazo[2,1-b]thiazoles suppress NF-κB signaling, reducing pro-inflammatory cytokines (TNF-α, IL-6) in murine macrophages. The methylpyridinyl carboxamide moiety may sterically hinder IκB kinase (IKK) activation.

Applications in Drug Development

Antitubercular Agents

The compound’s selectivity for Mtb over non-tuberculous mycobacteria (NTM) positions it as a lead candidate for TB therapy . Co-administration with isoniazid synergistically reduces bacterial load in murine models .

Oncology Therapeutics

Structural analogs are under preclinical evaluation for solid tumors, with a focus on overcoming multidrug resistance (MDR) via P-glycoprotein inhibition.

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